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Cat. No.: B1574649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of M3541, a potent

Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, with alternative ATM inhibitors. The data

presented is sourced from published preclinical studies to aid in the independent validation of

M3541's capabilities and to offer a comparative landscape of similar compounds in

development. M3541, despite its promising preclinical profile, did not proceed in clinical

development due to a non-optimal pharmacokinetic profile and lack of a clear dose-response

relationship in early clinical trials.[1][2][3] This guide will delve into the preclinical data that

positioned M3541 as a promising candidate and compare it with other notable ATM inhibitors:

M4076, AZD1390, and AZD0156.

Executive Summary
M3541 is a sub-nanomolar inhibitor of ATM kinase, demonstrating high selectivity and

potentiation of radiotherapy in various preclinical models.[4][5][6][7][8] Structurally similar to

M4076, which boasts improved physicochemical properties, M3541 effectively inhibits DNA

double-strand break (DSB) repair, leading to increased cancer cell death when combined with

DNA-damaging agents. This guide will present a side-by-side comparison of M3541 with

M4076, the brain-penetrant inhibitor AZD1390, and AZD0156, focusing on their biochemical

potency, cellular activity, and in vivo efficacy.
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Biochemical Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of M3541 and comparator

ATM inhibitors against ATM kinase and other related kinases.

Inhibitor Target IC50 (nM)
Selectivit
y vs. ATR

Selectivit
y vs.
DNA-PK

Selectivit
y vs.
mTOR

Referenc
e

M3541 ATM < 1
>10,000-

fold
>1,000-fold

>10,000-

fold
[1]

M4076 ATM < 1
>10,000-

fold
>1,000-fold

>10,000-

fold
[4]

AZD1390 ATM

0.78

(cellular

IC50)

>10,000-

fold

>10,000-

fold

>10,000-

fold

[9][10][11]

[12][13]

AZD0156 ATM 0.58 >1,000-fold >1,000-fold >1,000-fold [14]

Cellular Activity: Inhibition of ATM Signaling and Cancer
Cell Growth
This table presents the cellular potency of the ATM inhibitors in inhibiting ATM signaling

(measured by phosphorylation of downstream targets like CHK2) and their effect on cancer cell

growth (GI50 values).
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Inhibitor Cell Line Assay IC50/GI50 (nM) Reference

M3541
A549 (Lung

Carcinoma)
pCHK2 Inhibition 1.6 [4]

FaDu (Head and

Neck)
pCHK2 Inhibition 2.5 [4]

HT29 (Colon

Carcinoma)
pCHK2 Inhibition 3.2 [4]

M4076
A549 (Lung

Carcinoma)
pCHK2 Inhibition 1.8 [4]

FaDu (Head and

Neck)
pCHK2 Inhibition 2.8 [4]

HT29 (Colon

Carcinoma)
pCHK2 Inhibition 3.5 [4]

AZD1390
U87

(Glioblastoma)
Cell Viability ~10 [9]

LN229

(Glioblastoma)
Cell Viability ~5 [9]

AZD0156
H460 (Lung

Cancer)

Radiosensitizatio

n (DER)
10 nM (DER 1.8) [14]

SW620

(Colorectal)

Radiosensitizatio

n (DER)
10 nM (DER 1.6) [14]

DER: Dose Enhancement Ratio

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft
Models
The following table summarizes the in vivo efficacy of M3541 and comparator ATM inhibitors in

combination with radiotherapy in mouse xenograft models.
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Inhibitor
Xenograft
Model

Treatment
Tumor
Growth
Inhibition

Survival
Benefit

Reference

M3541
FaDu (Head

and Neck)

50 mg/kg + 2

Gy IR

Significant

tumor growth

delay

Not Reported [4]

NCI-H460

(Lung)

50 mg/kg + 2

Gy IR

Complete

tumor

regression

Not Reported [4]

M4076
FaDu (Head

and Neck)

25 mg/kg + 2

Gy IR

Complete

tumor

regression

Increased

survival
[4]

AZD1390

U251

(Glioblastoma

)

30 mg/kg + 2

Gy IR

Significant

tumor

regression

Increased

survival
[9][10][11]

AZD0156
NCI-H460

(Lung)

25 mg/kg + 2

Gy IR

Significant

tumor growth

delay

Not Reported [14]

Experimental Protocols
ATM Kinase Assay (Biochemical)
Objective: To determine the in vitro potency of inhibitors against ATM kinase activity.

Methodology: Recombinant human ATM kinase is incubated with a substrate peptide (e.g., p53

or CHK2-derived peptide) and ATP (often at a concentration near the Km for ATM). The

inhibitor is added at varying concentrations. Kinase activity is measured by the amount of

phosphorylated substrate, typically detected using a phosphospecific antibody in an ELISA

format or by measuring ATP consumption. IC50 values are calculated from the dose-response

curves.[4]

Western Blotting for ATM Signaling
Objective: To assess the inhibition of ATM signaling in cells.
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Methodology: Cancer cell lines are treated with the ATM inhibitor for a specified time, followed

by induction of DNA damage (e.g., using ionizing radiation or a radiomimetic compound like

bleomycin). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.

Proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with

primary antibodies specific for phosphorylated forms of ATM downstream targets (e.g., p-

CHK2, p-KAP1, p-p53). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for

detection via chemiluminescence.[4][15]

Human Tumor Xenograft Models
Objective: To evaluate the in vivo efficacy of ATM inhibitors in combination with radiotherapy.

Methodology: Human cancer cells are subcutaneously implanted into immunodeficient mice

(e.g., nude or SCID). Once tumors reach a palpable size, mice are randomized into treatment

groups: vehicle control, ATM inhibitor alone, radiation alone, and the combination of the ATM

inhibitor and radiation. The ATM inhibitor is typically administered orally daily, and radiation is

delivered locally to the tumor in fractionated doses (e.g., 2 Gy daily for 5 days). Tumor volume

is measured regularly, and at the end of the study, tumors are excised and weighed. For

survival studies, mice are monitored until a predetermined endpoint.[4][16]
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Caption: ATM signaling pathway initiated by DNA double-strand breaks and the point of

inhibition by M3541.
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Caption: General experimental workflow for the preclinical validation of ATM inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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